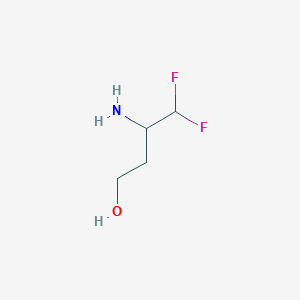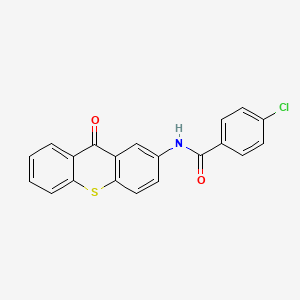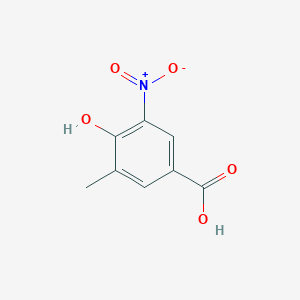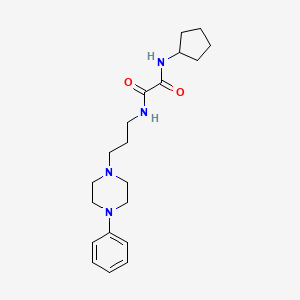![molecular formula C11H17N3 B2425844 N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2168752-01-8](/img/structure/B2425844.png)
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, also known as CPI-455, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. The compound has been shown to have a selective inhibitory effect on the activity of the protein arginine methyltransferase 5 (PRMT5), which plays a key role in the regulation of gene expression and is overexpressed in many types of cancer.
Aplicaciones Científicas De Investigación
Antihypertensive Activity
Pyrimidine derivatives, such as those explored by Bennett et al. (1981), demonstrate significant antihypertensive activity. The study evaluated a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, revealing their potential to lower blood pressure to normotensive levels through single daily oral doses. This suggests the utility of pyrimidine structures in developing antihypertensive therapies (Bennett et al., 1981).
Novel Synthesis Routes
Sosnovskikh et al. (2002) introduced new synthetic pathways for creating pyrimidines with polyhaloalkyl groups, showcasing the versatility of pyrimidine chemistry. By reacting N-isopropyl-(1-phenylethylidene)amine with halonitriles, they produced fluoro- and chloro-containing pyrimidines, expanding the toolkit for synthesizing structurally diverse pyrimidine derivatives (Sosnovskikh et al., 2002).
Corrosion Inhibition
Pyrimidine derivatives have also been investigated for their potential as corrosion inhibitors. Yadav et al. (2015) synthesized new pyrimidine compounds and tested their effectiveness in preventing mild steel corrosion in acidic media. Their results indicated that these derivatives could serve as mixed-type corrosion inhibitors, highlighting an industrial application of pyrimidine chemistry in protecting metals from corrosive environments (Yadav et al., 2015).
Antimicrobial and Antitumor Activities
Research into pyrimidine derivatives has also extended into the realm of biologically active compounds. Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and evaluated their antitumor and antimicrobial activities. These compounds, derived from pyrimidine structures, demonstrated promising biological activity, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
Mecanismo De Acción
Target of Action
The compound 2-methyl-N-(propan-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, also known as N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration and energy production.
Mode of Action
this compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell, thereby affecting the energy-dependent processes within the cell.
Biochemical Pathways
The primary biochemical pathway affected by 2-methyl-N-(propan-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is the oxidative phosphorylation pathway . This pathway, located within the mitochondria, is responsible for the majority of ATP production within the cell. By inhibiting mitochondrial complex I, the compound disrupts the oxidative phosphorylation pathway, leading to decreased ATP production and downstream effects on energy-dependent cellular processes.
Propiedades
IUPAC Name |
2-methyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-7(2)12-11-9-5-4-6-10(9)13-8(3)14-11/h7H,4-6H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPPYJJFSMPWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)
![1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2425769.png)
![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)




![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)

